molecular formula C23H19ClN4OS B3897196 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide

Cat. No. B3897196
M. Wt: 434.9 g/mol
InChI Key: SCDVGNLPTYJGEG-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide is a compound that has gained attention in the scientific community due to its potential use in pharmaceutical research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in treating various diseases.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinase enzymes, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of aldose reductase, an enzyme involved in the development of diabetic complications. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, regulate blood glucose levels, and have neuroprotective effects. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide in lab experiments is its potential use in treating various diseases. Additionally, this compound has been shown to have anti-cancer properties, making it a potential treatment for cancer. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide. One potential direction is the development of more potent derivatives of this compound for use in treating various diseases. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide has been studied for its potential use in treating various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating diabetes by regulating blood glucose levels. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for Alzheimer's disease.

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4OS/c24-19-12-10-17(11-13-19)14-25-27-22(29)16-30-23-26-20-8-4-5-9-21(20)28(23)15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,27,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVGNLPTYJGEG-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide
Reactant of Route 3
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide
Reactant of Route 4
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide
Reactant of Route 5
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide
Reactant of Route 6
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide

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